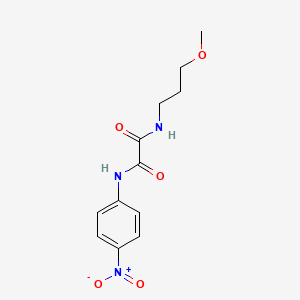
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, also known as MPNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. MPNO is a small molecule inhibitor that has been shown to exhibit potent inhibitory effects on a range of enzymes, including proteases and kinases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-phenyl-benzamide derivatives, which share functional groups with N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, have been studied for their corrosion inhibition properties. For example, derivatives with methoxy (OCH3) substituents enhance the inhibition efficiency of mild steel in acidic conditions. These substances act by adsorbing at the metal/electrolyte interfaces, increasing the energy barrier for corrosive dissolution. This is supported by both experimental and computational studies, including surface analysis and density functional theory (DFT) calculations (Mishra et al., 2018).
Polymer Synthesis
In the realm of polymer science, controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been utilized to synthesize polymers from acrylamides. These polymers exhibit thermoresponsive properties, which are significant for applications in drug delivery systems. A study on N-isopropylacrylamide, which is structurally related to this compound, demonstrated successful room-temperature polymerization, resulting in well-defined polymers with controlled properties (Convertine et al., 2004).
Molecular Interactions and Inhibition Studies
N-(4-Nitrophenyl)oxamic acid and related derivatives have been identified as non-competitive inhibitors of Vibrio cholerae sialidase, showcasing the potential of these compounds in biomedical applications. These findings illustrate the specificity and potential utility of N-acylanilines and related compounds in inhibiting pathogenic enzymes without affecting similar enzymes from other species (Engstler et al., 1994).
Antidiabetic Activity
The synthesis and characterization of N-substituted derivatives have revealed potential antidiabetic properties through in vitro screening. These studies indicate the broader pharmacological applications of this compound analogs, contributing to the development of new therapeutic agents (Lalpara et al., 2021).
Electrochromic Materials
Research into electroactive aromatic polyamides containing methoxy and nitro substituents has demonstrated their utility in developing near-infrared electrochromic materials. These materials exhibit reversible electrochemical oxidation, high contrast ratios, and coloration efficiency, making them suitable for applications in smart windows and displays (Yen & Liou, 2009).
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-2-7-13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBMTMIPNULTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)
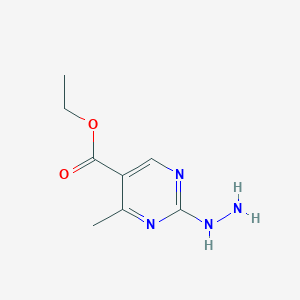
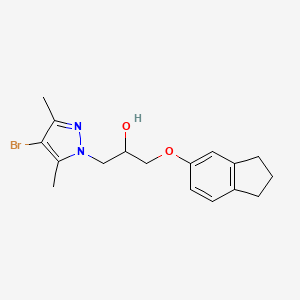

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

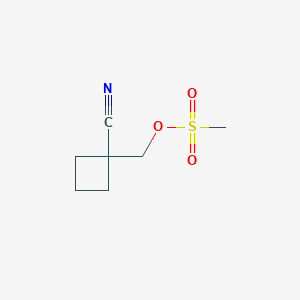
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
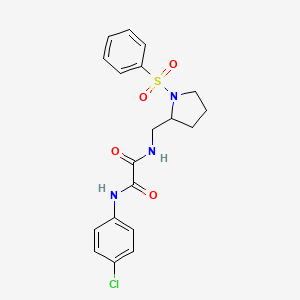
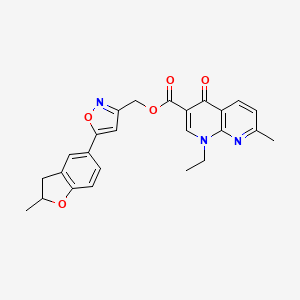
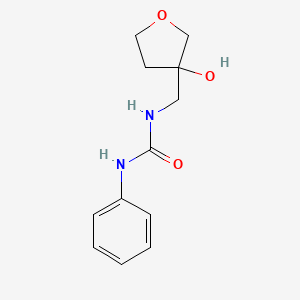
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)